molecular formula C15H13F7N2O3 B456466 [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{4-[(2,2,2-trifluoroethoxy)methyl]phenyl}methanone

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{4-[(2,2,2-trifluoroethoxy)methyl]phenyl}methanone

Cat. No.: B456466
M. Wt: 402.26g/mol
InChI Key: WHVQSQCGRJCJHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{4-[(2,2,2-trifluoroethoxy)methyl]phenyl}methanone is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and a pyrazole ring

Preparation Methods

The synthesis of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{4-[(2,2,2-trifluoroethoxy)methyl]phenyl}methanone involves several steps. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the introduction of difluoromethyl and trifluoroethoxy groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield different derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used .

Scientific Research Applications

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{4-[(2,2,2-trifluoroethoxy)methyl]phenyl}methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The presence of multiple fluorine atoms enhances its binding affinity and specificity, making it a potent compound in various biological systems .

Comparison with Similar Compounds

Compared to other similar compounds, [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{4-[(2,2,2-trifluoroethoxy)methyl]phenyl}methanone stands out due to its unique combination of difluoromethyl and trifluoroethoxy groups. Similar compounds include:

  • 3,5-bis(trifluoromethyl)pyrazole
  • 2,5-bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-oxadiazoles
  • 5,5′-bis(trifluoromethyl)-2,2′-bipyridine

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture .

Properties

Molecular Formula

C15H13F7N2O3

Molecular Weight

402.26g/mol

IUPAC Name

[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-[4-(2,2,2-trifluoroethoxymethyl)phenyl]methanone

InChI

InChI=1S/C15H13F7N2O3/c16-11(17)10-5-14(26,13(18)19)24(23-10)12(25)9-3-1-8(2-4-9)6-27-7-15(20,21)22/h1-4,11,13,26H,5-7H2

InChI Key

WHVQSQCGRJCJHK-UHFFFAOYSA-N

SMILES

C1C(=NN(C1(C(F)F)O)C(=O)C2=CC=C(C=C2)COCC(F)(F)F)C(F)F

Canonical SMILES

C1C(=NN(C1(C(F)F)O)C(=O)C2=CC=C(C=C2)COCC(F)(F)F)C(F)F

Origin of Product

United States

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